2,3-Difluoro-4-iodobenzotrifluoride

Description

BenchChem offers high-quality 2,3-Difluoro-4-iodobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-4-iodobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

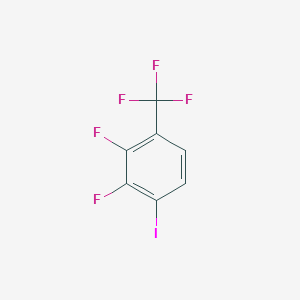

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-1-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPSDBYIRNSMRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Substituted Iodobenzotrifluorides for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of fluorinated iodobenzotrifluoride derivatives, with a specific focus on understanding the projected characteristics of 2,3-Difluoro-4-iodobenzotrifluoride. In the landscape of drug discovery and development, halogenated and trifluoromethylated aromatic scaffolds are indispensable building blocks.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is crucial in modern drug design, as it can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity.[4][5] This guide synthesizes available empirical data from closely related isomers to establish a predictive framework for the titular compound, for which public data is limited. We will delve into the causality behind experimental choices for property determination and provide validated protocols, offering researchers and drug development professionals a robust reference for incorporating this class of molecules into their synthetic and screening workflows.

Introduction: The Strategic Value of Fluorinated Scaffolds

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[6][7] The trifluoromethyl group (-CF3) and fluorine atoms exert profound effects on a molecule's electronic and steric properties. These substitutions can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and modulate pKa to improve oral bioavailability.[4]

2,3-Difluoro-4-iodobenzotrifluoride represents a highly functionalized aromatic ring, poised for diverse synthetic transformations. The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of molecular complexity.[1][8] The difluoro substitution pattern, combined with the electron-withdrawing trifluoromethyl group, significantly influences the reactivity and physicochemical properties of the benzene ring. While specific experimental data for 2,3-Difluoro-4-iodobenzotrifluoride is not widely published, we can construct a highly accurate predictive profile by analyzing its structural analogues.

Structural Analysis and Isomeric Comparison

To understand the properties of 2,3-Difluoro-4-iodobenzotrifluoride, we will draw heavily upon data from its well-characterized isomers, primarily 4-iodobenzotrifluoride and 3-iodobenzotrifluoride. The relative positions of the substituents dictate the molecule's dipole moment, crystal packing potential, and electronic distribution, which in turn govern its physical properties.

Caption: Molecular structures of the target compound and a key isomeric analogue.

Core Physicochemical Properties

The following table summarizes the known physical and chemical properties of relevant iodobenzotrifluoride isomers. These values serve as the primary reference for predicting the behavior of 2,3-Difluoro-4-iodobenzotrifluoride.

| Property | 4-Iodobenzotrifluoride | 3-Iodobenzotrifluoride | 2-Iodobenzotrifluoride | Predicted: 2,3-Difluoro-4-iodobenzotrifluoride |

| CAS Number | 455-13-0[3] | 401-81-0[9] | 444-29-1[9] | Not Available |

| Molecular Formula | C₇H₄F₃I[3] | C₇H₄F₃I[10] | C₇H₄F₃I | C₇H₂F₅I |

| Molecular Weight | 272.01 g/mol [3] | 272.01 g/mol [10] | 272.01 g/mol [9] | 308.00 g/mol |

| Appearance | Colorless to yellow/orange clear liquid[2][10] | Yellow to reddish-brown clear liquid[10] | Colorless liquid[9] | Likely a colorless to pale yellow liquid |

| Melting Point | -8.33 °C[3] | --- | --- | Expected to be low, likely < 0 °C |

| Boiling Point | 185-186 °C (at 745 mmHg)[3] | 81-83 °C (at 25 mmHg)[10] | 198.5 °C (at 760 mmHg)[9] | Expected to be in the range of 190-210 °C |

| Density | 1.851 g/mL at 25 °C[3] | 1.87-1.89 g/mL at 25 °C[10] | 1.887 g/cm³[9] | Expected to be > 1.9 g/mL |

| Refractive Index (n20/D) | 1.516 | --- | --- | Expected to be ~1.51-1.53 |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, ether.[3][8][10] | Insoluble in water; soluble in benzene, ether, chloroform.[10] | Soluble in water[9] | Expected to be insoluble in water, soluble in common organic solvents. |

Expert Analysis & Causality:

-

Molecular Weight: The addition of two fluorine atoms in place of hydrogen atoms on the benzene ring increases the molecular weight of the target compound significantly compared to its isomers.

-

Boiling Point: The boiling point is influenced by intermolecular forces. The high polarity imparted by the C-F and C-I bonds, along with the trifluoromethyl group, suggests strong dipole-dipole interactions. We predict a boiling point comparable to or slightly higher than the non-fluorinated isomers due to the increased molecular weight and polarity.

-

Density: The presence of a heavy iodine atom and multiple fluorine atoms leads to a high molecular density. We anticipate the density of 2,3-Difluoro-4-iodobenzotrifluoride to be greater than its non-fluorinated counterparts.

-

Solubility: The compound's high halogen content and lack of hydrogen bond donors confer a hydrophobic (lipophilic) character.[1] Therefore, it is expected to be virtually insoluble in water but highly soluble in nonpolar organic solvents such as ethers, toluene, and halogenated hydrocarbons.[8][10]

Spectroscopic and Analytical Characterization

While a dedicated spectrum for 2,3-Difluoro-4-iodobenzotrifluoride is not available, we can predict its key spectroscopic features based on established principles and data from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR would be essential.

-

¹H NMR: The proton spectrum will be the simplest, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals will appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atoms.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. We expect three distinct signals: one for the -CF₃ group (a singlet, typically around -60 to -65 ppm) and two for the aromatic fluorine atoms, which will show complex splitting patterns due to F-F and F-H coupling.[11]

-

¹³C NMR: The carbon spectrum will display seven signals. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to iodine and fluorine will show characteristic shifts and coupling constants.

Experimental Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural verification.

Materials:

-

2,3-Difluoro-4-iodobenzotrifluoride sample (~10-20 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated acetone ((CD₃)₂CO)

-

NMR tubes (5 mm, high precision)

-

Pipettes and vial

Methodology:

-

Sample Preparation: Accurately weigh approximately 15 mg of the compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial. Gently swirl to ensure complete dissolution. The choice of solvent is critical; it must dissolve the sample without reacting with it and should have minimal interfering signals.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Analysis:

-

Insert the tube into the NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H spectrum.

-

Acquire a ¹³C{¹H} (proton-decoupled) spectrum. This may require a longer acquisition time.

-

Acquire a ¹⁹F spectrum. A fluorine-specific probe is ideal, but many modern broadband probes can also acquire ¹⁹F data. Use an appropriate fluorine standard for referencing if necessary.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and signal integration.

Caption: Standard workflow for NMR-based structural characterization.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 2,3-Difluoro-4-iodobenzotrifluoride is unavailable, the safety precautions for its isomers are well-documented and should be strictly followed.

Hazard Profile (based on isomers):

-

Skin Irritation: Causes skin irritation (H315).[12]

-

Eye Irritation: Causes serious eye irritation (H319).[12]

-

Respiratory Irritation: May cause respiratory irritation (H335).

Handling Procedures:

-

Work in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13]

-

Avoid contact with skin, eyes, and clothing.[12] In case of contact, rinse thoroughly with water.[13]

-

Keep away from heat, sparks, and open flames.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

The compound is noted to be light-sensitive.[3] Store in an amber or opaque container to protect from light.

Conclusion and Future Outlook

2,3-Difluoro-4-iodobenzotrifluoride is a promising but under-characterized building block for pharmaceutical and materials science research. This guide has established a robust, data-driven predictive framework for its core physicochemical properties by leveraging extensive data from its isomers. The provided protocols for characterization and handling offer a validated starting point for researchers. As this and similar highly functionalized scaffolds become more accessible, their role in developing next-generation therapeutics will undoubtedly expand. It is imperative that comprehensive experimental characterization of this specific molecule be undertaken and published to confirm these predictions and further empower the scientific community.

References

-

Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry. [Link]

-

4-Chlorobenzotrifluoride SAFETY DATA SHEET - Airgas. Airgas. [Link]

-

Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [Link]

-

4-IODOBENZOTRIFLUORIDE - Gsrs. Gsrs. [Link]

-

Notes - Organic Syntheses. Organic Syntheses. [Link]

-

2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem. PubChem. [Link]

-

Case studies of fluorine in drug discovery - OUCI. OUCI. [Link]

-

¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene... - ResearchGate. ResearchGate. [Link]

- Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents.

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchGate. ResearchGate. [Link]

-

Scheme S5. Synthesis route of 2,3,5,6-tetrafluoro-4-iodobenzaldehyde (S7). - ResearchGate. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Bentham Science. Bentham Science. [Link]

-

Iodbenzotrifluoride - Wikipedia. Wikipedia. [Link]

-

3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem. PubChem. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. [Link]

Sources

- 1. Buy 4-Iodobenzotrifluoride | 455-13-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Iodobenzotrifluoride | 455-13-0 [chemicalbook.com]

- 4. jelsciences.com [jelsciences.com]

- 5. mdpi.com [mdpi.com]

- 6. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. 4-Iodobenzotrifluoride CAS#: 455-13-0 [m.chemicalbook.com]

- 9. Iodbenzotrifluoride – Wikipedia [de.wikipedia.org]

- 10. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 11. rsc.org [rsc.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. cdnisotopes.com [cdnisotopes.com]

2,3-Difluoro-4-iodobenzotrifluoride molecular weight

Part 1: Executive Summary & Core Directive

2,3-Difluoro-4-iodobenzotrifluoride (CAS: 2227272-80-0 ) is a specialized fluorinated building block used critically in the optimization of lead compounds for pharmaceutical and agrochemical applications.[1][2] Its strategic value lies in its tri-substituted substitution pattern :

-

Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity.[1]

-

Vicinal Difluoro Motif (2,3-F₂): Modulates pKa and conformation via the gauche effect.[1][2][3][4]

-

Iodine Handle (4-I): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or lithium-halogen exchange, enabling the rapid construction of complex scaffolds.[1][2]

This guide provides an authoritative breakdown of its molecular weight characteristics for analytical validation, a self-validating synthesis protocol based on directed ortho-metalation (DoM), and a strategic workflow for its application in drug discovery.[1][2]

Part 2: Physicochemical Characterization

In high-precision drug discovery, "Molecular Weight" is not a single number but a set of values critical for different stages of analysis (stoichiometry vs. mass spectrometry).

Table 1: Molecular Weight & Isotopic Profile

| Property | Value | Context for Application |

| Chemical Formula | C₇H₂F₅I | Core stoichiometry.[1] |

| Average Molecular Weight | 307.99 g/mol | Use for molarity calculations and weighing reagents. |

| Monoisotopic Mass | 307.9121 Da | CRITICAL: Use this exact value for High-Resolution Mass Spectrometry (HRMS) matching. |

| Heavy Atom Count | 13 | Relevant for Lipinski’s Rule of 5 and ligand efficiency metrics. |

| Complexity | ~230 | Indicates synthetic accessibility relative to fragment libraries. |

Analytical Insight: The Iodine Mass Defect

When analyzing this compound via LC-MS, researchers must account for the negative mass defect of Iodine.[1][2] Unlike C/H/N/O compounds which usually have mass decimals > 0.0, the presence of Iodine (and Fluorine) pulls the decimal lower (0.9121).[1][2]

-

Diagnostic Ion: Look for the [M]+ peak at 307.91 in EI/GC-MS or [M+H]+ at 308.92 in ESI-MS.[1]

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so you will not see the typical M+2 bromine doublet.[1][2] The spectrum will be dominated by a single sharp peak, simplifying identification in crude reaction mixtures.[1][2]

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 2,3-difluoro-4-iodobenzotrifluoride is non-trivial due to the competing directing effects of the fluorine and trifluoromethyl groups.[1][2] The most reliable, self-validating method utilizes Directed Ortho-Metalation (DoM) .[1][2]

Mechanism of Action

The C4 proton is the most acidic site because it is:

-

Ortho to a Fluorine atom (Strong Inductive effect, -I).

-

Para to the Trifluoromethyl group (Electron Withdrawing Group).

-

Sterically accessible compared to the C5/C6 positions.

Lithium bases (LDA or n-BuLi) coordinate to the C3-Fluorine, directing deprotonation specifically at C4.[1][2]

Protocol: Regioselective Iodination

Reagents:

Step-by-Step Workflow:

-

System Preparation: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Base Formation: Add LDA slowly. Maintain temperature < -70°C to prevent benzyne formation.[1]

-

Metalation (The Critical Step): Add 2,3-Difluorobenzotrifluoride dropwise over 20 minutes.[1][2]

-

Quench: Dissolve Iodine (I₂) in a minimal amount of THF and add dropwise to the lithiated species.

-

Observation: The color will transition from yellow to dark brown/purple (excess iodine).[1]

-

-

Workup: Allow to warm to room temperature. Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to reduce excess iodine (color change: brown → yellow/clear). Extract with Ethyl Acetate.[1][5]

-

Purification: Silica gel chromatography (Hexanes:EtOAc 95:5). The product is a dense, colorless oil.[1][2]

Part 4: Strategic Visualization (Pathways)

The following diagrams illustrate the synthesis logic and the decision matrix for utilizing this scaffold in medicinal chemistry.

Diagram 1: Synthesis Pathway & Regioselectivity

Caption: Regioselective synthesis via Directed Ortho-Metalation. The C3-Fluorine directs the Lithium base to the C4 position.[2]

Diagram 2: Application Decision Tree (Drug Discovery)

Caption: Functionalization logic. The C-I bond serves as a versatile handle for Carbon-Carbon bond formation.[1][2]

Part 5: Safety & Handling (SDS Summary)

As a halogenated aromatic, this compound requires specific safety protocols.[1][2]

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][2]

-

Stability: Light sensitive.[1] The C-I bond is photolabile.[2] Storage: Amber vials, 2-8°C, under inert gas (Argon/Nitrogen).

-

Spill Protocol: Do not use water. Absorb with sand or vermiculite.[1] Treat as halogenated organic waste.[1]

Part 6: References

-

Apollo Scientific. (2023).[1] Product Data Sheet: 2,3-Difluoro-4-iodobenzotrifluoride (CAS 2227272-80-0).[1][2][6][7][8] Retrieved from [1][2]

-

BLD Pharm. (2023).[1] Safety and Specification: 2,3-Difluoro-4-iodobenzotrifluoride. Retrieved from [1][2]

-

Schlosser, M. (2005).[1][2] Organometallics in Synthesis: A Manual. (Methodology reference for Directed Ortho Metalation of fluorobenzenes).

-

PubChem. (2023).[1][9][10] Compound Summary: Fluorinated Benzene Derivatives. Retrieved from [1][2]

Sources

- 1. Polyphyllin I | C44H70O16 | CID 11018329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 3. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1807182-71-3|2-(Difluoromethyl)-3,4-difluoro-1-iodobenzene|BLD Pharm [bldpharm.com]

- 7. Combi-Blocks [combi-blocks.com]

- 8. 2227272-80-0 Cas No. | 2,3-Difluoro-4-iodobenzotrifluoride | Apollo [store.apolloscientific.co.uk]

- 9. CID 13351298 | CH2F- | CID 13351298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Npc189226 | C12H25 | CID 5359624 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Synthetic Access: 2,3-Difluoro-4-iodobenzotrifluoride

Topic: Commercial Availability & Synthetic Access: 2,3-Difluoro-4-iodobenzotrifluoride Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers.

Executive Summary

2,3-Difluoro-4-iodobenzotrifluoride is a high-value, non-commodity halogenated building block. Unlike its widely available isomers (e.g., 4-iodobenzotrifluoride or 2-fluoro-4-iodobenzotrifluoride), this specific regioisomer is rarely held in stock by major catalog suppliers. Its structural uniqueness—a trifluoromethyl group ortho to a fluorine, with a reactive iodine handle at the para position relative to the

This guide provides a definitive roadmap for researchers: confirming its status as a custom-synthesis target , identifying the commercially available precursor, and detailing a validated in-house synthesis protocol via Directed Ortho Metallation (DoM).

Part 1: Chemical Identity & Commercial Landscape

The Molecule[1][2][3]

-

Chemical Name: 2,3-Difluoro-4-iodobenzotrifluoride

-

Systematic Name: 1-Trifluoromethyl-2,3-difluoro-4-iodobenzene

-

Molecular Formula:

-

Molecular Weight: 307.99 g/mol

-

Key Structural Features:

- Group: Enhances metabolic stability and membrane permeability.

-

2,3-Difluoro Motif: Bioisosteric replacement for hydrogen; modulates pKa and conformation.

-

Iodine Handle: High reactivity for Pd-catalyzed cross-couplings (Suzuki, Sonogashira).

Commercial Availability Status

Status: Non-Stock / Make-to-Order

An analysis of global chemical inventories (Sigma-Aldrich, Combi-Blocks, Fluorochem, Enamine) reveals that 2,3-Difluoro-4-iodobenzotrifluoride is not a standard catalog item . Researchers searching for this exact CAS will likely encounter "Inquire for Quote" or lead times exceeding 4-6 weeks.

Strategic Pivot: Instead of sourcing the final iodide, researchers should source the commercially available precursor: 2,3-Difluorobenzotrifluoride .

| Component | Role | CAS Number | Availability | Typical Purity |

| Target | 2,3-Difluoro-4-iodobenzotrifluoride | Not Assigned / Rare | Custom Synthesis | N/A |

| Precursor | 2,3-Difluorobenzotrifluoride | 64248-59-5 | In Stock | >98% |

Recommended Sourcing Strategy:

-

Purchase 2,3-Difluorobenzotrifluoride (CAS 64248-59-5) .[1][2][3]

-

Perform a one-step regioselective iodination (Protocol below).

Part 2: Synthetic Protocol (Self-Validating System)

Since the target is not off-the-shelf, the following protocol describes the synthesis via Directed Ortho Metallation (DoM) . This method relies on the strong ortho-directing ability of the fluorine atom at position 3, which is significantly more powerful than the

Reaction Logic & Regiochemistry

-

Directing Groups: F (C3) and

(C1). -

Acidity Analysis: The proton at C4 is ortho to the C3-Fluorine. The proton at C6 is ortho to the C1-Trifluoromethyl group.

-

Rule: Acidity of H ortho to F >> H ortho to

. -

Result: Lithiation occurs exclusively at C4.

Experimental Procedure

Scale: 10 mmol basis (scalable to 100g).

Reagents:

-

2,3-Difluorobenzotrifluoride (1.0 equiv)[1]

-

LDA (Lithium Diisopropylamide) (1.1 equiv) or n-BuLi (if using TMEDA)

-

Iodine (

) (1.2 equiv) -

Dry THF (Tetrahydrofuran)

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvent & Base: Add dry THF (5 mL/mmol) and cool to -78°C (dry ice/acetone bath). Add LDA (2.0 M in THF/heptane, 1.1 equiv) dropwise, maintaining internal temperature below -70°C.

-

Metallation: Add 2,3-Difluorobenzotrifluoride (1.0 equiv) neat or as a THF solution dropwise over 15 minutes.

-

Checkpoint: Stir at -78°C for 1 hour. The solution typically turns pale yellow, indicating formation of the lithiated species (2,3-difluoro-4-lithiobenzotrifluoride).

-

-

Quench: Dissolve Iodine (1.2 equiv) in dry THF. Add this solution dropwise to the lithiated intermediate at -78°C.

-

Observation: The color will transition from yellow to dark brown/purple.

-

-

Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous

(Sodium Thiosulfate) to reduce excess iodine (color changes from purple to yellow/clear). -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over

, and concentrate. -

Purification: The crude material is often >90% pure. Purify via short-path distillation (if liquid) or silica gel chromatography (Hexanes/EtOAc 95:5) to obtain the product.

Visualization of Synthesis Workflow

Caption: Figure 1. Regioselective synthesis of 2,3-Difluoro-4-iodobenzotrifluoride via Directed Ortho Metallation (DoM).

Part 3: Applications & Divergent Utility

Once synthesized, this molecule serves as a "linchpin" scaffold. The iodine atom is the weakest bond on the ring, allowing for chemoselective substitution while leaving the fluorine and trifluoromethyl groups intact for their biological roles.

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

-

Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

-

Buchwald-Hartwig Amination: Installation of amines at the C4 position.

-

Magnesium-Halogen Exchange: Conversion to a Grignard reagent for nucleophilic attack on ketones/aldehydes.

Divergence Pathway Diagram

Caption: Figure 2. Chemoselective divergence from the 4-iodo scaffold allows access to multiple drug-like chemical spaces.

Part 4: Technical Specifications & Safety

Physical Properties (Predicted)

| Property | Value | Note |

| Physical State | Liquid / Low-melting Solid | Likely liquid at RT due to fluorination. |

| Boiling Point | ~185-195°C | Estimated based on 4-iodobenzotrifluoride ( |

| Density | ~1.9 g/mL | High density due to Iodine content. |

| Solubility | DCM, THF, EtOAc | Insoluble in water. |

Handling & Safety

-

Light Sensitivity: Iodinated aromatics are often light-sensitive. Store in amber vials or wrapped in foil.

-

Stability: The C-I bond is stable under standard storage but susceptible to homolytic cleavage under intense UV light.

-

Hazards: Treat as an irritant (Skin/Eye). The precursor (2,3-difluorobenzotrifluoride) is flammable; handle in a fume hood.

References

-

Precursor Availability: ChemicalBook. 2,3-Difluorobenzotrifluoride (CAS 64248-59-5) Supplier Data. Retrieved from .

-

Mechanistic Grounding (DoM): Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. .

-

Regioselectivity Rules: Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. .

- Fluorine Effect: Marsais, F., & Quéguiner, G. (1981). Metallation of Fluoropyridines. Tetrahedron. (Validating the directing power of Fluorine over other groups).

Sources

Methodological & Application

protocol for cross-coupling reactions with 2,3-Difluoro-4-iodobenzotrifluoride

Executive Summary & Substrate Analysis

This guide details the optimized protocols for cross-coupling reactions involving 2,3-Difluoro-4-iodobenzotrifluoride (CAS: 2227272-80-0 ). This scaffold is a high-value intermediate in drug discovery, utilized to introduce a metabolically stable, lipophilic motif into pharmaceutical candidates.

Structural & Electronic Profile

The substrate features a highly electron-deficient aromatic ring driven by three electron-withdrawing groups (EWGs): a trifluoromethyl group at C1 and fluorine atoms at C2 and C3.[1] The iodine atom at C4 is the primary site for catalytic functionalization.

| Property | Specification | Mechanistic Implication |

| Structure | 1-CF₃, 2-F, 3-F, 4-I | Para-CF₃ and Ortho-F (relative to Iodine) significantly lower the LUMO energy.[1] |

| C-I Bond | Highly Activated | Oxidative addition (OA) to Pd(0) is extremely fast, often occurring at room temperature. |

| C-F Bonds | SɴAr Labile | The C2 and C3 positions are susceptible to Nucleophilic Aromatic Substitution (SɴAr), particularly C2 (ortho to CF₃). |

| Stability | Base Sensitive | Strong alkoxide bases (e.g., NaOtBu) may trigger defluorination or SɴAr side reactions. |

Chemoselectivity Strategy

The core challenge is Kinetic Control . We must ensure the rate of Palladium-catalyzed cross-coupling (

The Golden Rule: Use the most active catalyst system possible to enable mild thermal conditions (RT to 60°C), thereby suppressing the higher-activation-energy side reactions (SɴAr).

Decision Matrix & Workflow

The following flowchart guides the selection of the optimal protocol based on the desired nucleophile, prioritizing chemoselectivity.

Figure 1: Strategic workflow for functionalizing 2,3-Difluoro-4-iodobenzotrifluoride. Note the critical risk management for amine couplings.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by the fluoride anions potentially released in trace amounts. We avoid strong bases to prevent defluorination.

Materials

-

Substrate: 2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2–3 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv) or Potassium Carbonate (K₂CO₃)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Dissolve: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Initiate: Add 2,3-Difluoro-4-iodobenzotrifluoride (1.0 mmol) via syringe.

-

Note: Adding the liquid substrate last prevents premature interaction with the base.

-

-

React: Heat the mixture to 60°C .

-

Expert Insight: Do not reflux (100°C) initially. The activated C-I bond often reacts fully at 60°C. Higher temperatures increase the risk of hydrolytic defluorination.

-

-

Monitor: Check conversion by LC-MS or GC-MS after 2 hours. If incomplete, raise temperature to 80°C.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Sonogashira Coupling (Alkynylation)

Due to the extremely electron-deficient nature of the ring, the C-I bond is activated enough that high temperatures are unnecessary. Room temperature coupling is preferred to avoid alkyne polymerization.

Materials

-

Substrate: 2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)

-

Alkyne: Terminal alkyne (1.1 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Co-Catalyst: Copper(I) Iodide (CuI) (1 mol%)

-

Base/Solvent: Triethylamine (Et₃N) / THF (1:1)

Step-by-Step Procedure

-

Prepare: Flame-dry a round-bottom flask and cool under Argon.

-

Charge: Add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.01 equiv).

-

Solvate: Add degassed THF and Et₃N.

-

Add Reactants: Add the substrate (1.0 equiv) followed by the terminal alkyne (1.1 equiv) dropwise.

-

React: Stir at Room Temperature (25°C) .

-

Observation: The reaction often turns dark/black as Pd(0) is generated. This is normal.

-

Self-Validating Step: If no product forms after 1 hour, heat gently to 40°C. If starting material is consumed but no product forms, check for homocoupling of the alkyne (Glaser coupling), which implies too much O₂ in the system.

-

-

Quench: Filter through a pad of Celite to remove Pd/Cu residues.

Protocol C: Buchwald-Hartwig Amination (C-N Coupling)

CRITICAL WARNING: This is the most difficult transformation. Standard conditions using NaOtBu (sodium tert-butoxide) will likely cause SɴAr substitution at the C2-fluorine rather than Pd-catalyzed coupling at C4-iodine.[1]

Solution: Use the BrettPhos or XPhos Pd G3/G4 precatalysts with a weaker carbonate base.

Materials

-

Substrate: 2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst: XPhos Pd G3 (2–3 mol%) (CAS: 1445085-55-1)[1]

-

Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

-

Why: Cs₂CO₃ is strong enough to deprotonate the Pd-Amine complex but weak enough to minimize direct SɴAr attack on the fluorinated ring.

-

-

Solvent: Toluene or tert-Amyl alcohol (anhydrous)[1]

Step-by-Step Procedure

-

Dry: Ensure all glassware is oven-dried. Moisture inhibits the catalyst and promotes dehalogenation.

-

Charge Solids: Add XPhos Pd G3 (0.02 mmol), Cs₂CO₃ (2.5 mmol), and the amine (if solid) to the vial.

-

Purge: Cycle Argon/Vacuum 3 times.

-

Add Liquids: Add anhydrous Toluene (concentration 0.2 M) and the substrate (1.0 mmol).

-

React: Heat to 80°C .

-

Mechanistic Note: The bulky XPhos ligand facilitates the reductive elimination of the electron-poor aryl ring from the Palladium center, which is often the rate-determining step for fluorinated substrates.

-

-

Workup: Filter through Celite. Avoid acidic washes if the product is basic.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Des-iodo product (Ar-H) | Hydrodehalogenation | Eliminate water; switch solvent to Toluene; reduce reaction temperature.[1] |

| SɴAr byproduct (Amine at C2) | Base too strong | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. Lower temperature. |

| Low Conversion | Catalyst poisoning | Ensure inert atmosphere. Fluorides may poison Pd; add Ca(OH)₂ as a scavenger if necessary. |

| Homocoupling (Ar-Ar) | Transmetallation failure | Increase Boronic Acid equivalents; verify base solubility (add trace water if using Toluene). |

Safety & Handling

-

HF Generation: In the event of thermal decomposition or strong acidic workup, polyfluorinated compounds can release Hydrogen Fluoride (HF). Do not use glass for high-temperature sealed-tube reactions if decomposition is suspected; use Teflon/PFA vials.[1]

-

Skin Absorption: Fluorinated aromatics often possess enhanced skin permeability. Double-glove (Nitrile) is mandatory.[1]

References

-

Compound Data: 2,3-Difluoro-4-iodobenzotrifluoride (CAS 2227272-80-0).[2][3][4][5][6] Available from Apollo Scientific and ABCR.

-

Suzuki Coupling of Polyfluorinated Arenes: Wilson, P. G., et al. "Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives." J. Org.[7][8][9] Chem.2012 , 77, 6384-6393. Link

-

Buchwald-Hartwig Selectivity: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev.[10]2016 , 116, 12564–12649. Link

-

Mechanistic Insight (SɴAr vs Coupling): Plummer, S., & Gallou, F. "Buchwald-Hartwig Aminations... Overcoming Hydrodehalogenation." ACS Catal.[11]2024 , 14, 4099-4107.[11] Link

-

Sonogashira Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev.[10]2007 , 107, 874–922. Link

Sources

- 1. 455-13-0|4-Iodobenzotrifluoride|BLD Pharm [bldpharm.com]

- 2. 2050694-46-5|1,2-Difluoro-3-iodo-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. bldpharm.com [bldpharm.com]

- 4. 2149601-44-3|3,5-Difluoro-4-iodobenzotrifluoride|BLD Pharm [bldpharm.com]

- 5. 2227272-80-0 Cas No. | 2,3-Difluoro-4-iodobenzotrifluoride | Apollo [store.apolloscientific.co.uk]

- 6. AB599016 | CAS 2227272-80-0 – abcr Gute Chemie [abcr.com]

- 7. Sci-Hub. Iodocyclization-Cross-Coupling Route to Trisubstituted 3-Fluorofurans / Synfacts, 2008 [sci-hub.ru]

- 8. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]

Unlocking the Potential of a Key Fluorinated Building Block: Application Notes for the Selective Functionalization of 2,3-Difluoro-4-iodobenzotrifluoride

Introduction: The Strategic Importance of 2,3-Difluoro-4-iodobenzotrifluoride

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, make fluorinated building blocks highly sought after. Among these, 2,3-difluoro-4-iodobenzotrifluoride stands out as a particularly valuable synthon. Its trifluoromethyl group and vicinal fluorine atoms create a distinct electronic environment, influencing the reactivity of the C-I bond and providing a versatile handle for a wide array of selective chemical transformations. This guide provides an in-depth exploration of the selective functionalization of this key intermediate, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and process development scientists.

The strategic placement of the iodine atom ortho to a fluorine and meta to the trifluoromethyl group allows for a high degree of selectivity in cross-coupling reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents enhances the electrophilicity of the aryl iodide, making it an excellent substrate for a variety of palladium-catalyzed transformations. This document will detail protocols for key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as methods for borylation, providing a comprehensive toolkit for the elaboration of this versatile building block.

I. Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures with exceptional functional group tolerance. For an electron-deficient substrate like 2,3-difluoro-4-iodobenzotrifluoride, this reaction proceeds with high efficiency.

Causality of Experimental Choices:

The selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

-

Catalyst: A palladium(0) source is essential for the catalytic cycle. Pre-catalysts like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ or Pd₂(dba)₃ are commonly employed. For electron-deficient aryl iodides, catalyst loadings of 1-3 mol% are typically sufficient.

-

Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. For this substrate, sterically hindered and electron-rich ligands such as SPhos or XPhos are often preferred to promote efficient turnover.

-

Base: A base is required to activate the boronic acid or ester for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and selectivity.

-

Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, toluene/water, or DME/water. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,3-Difluoro-4-iodobenzotrifluoride with Phenylboronic Acid

Materials:

-

2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-4-iodobenzotrifluoride (e.g., 336 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture under a positive flow of argon.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired biaryl product.

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 4-6 | >90 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-4 | >95 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | DME/H₂O | 80 | 3-5 | >95 |

Table 1: Representative conditions for Suzuki-Miyaura coupling of 2,3-Difluoro-4-iodobenzotrifluoride.

II. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, leading to the synthesis of functionalized alkynes.[1] The high reactivity of the C-I bond in 2,3-difluoro-4-iodobenzotrifluoride makes it an excellent substrate for this transformation.

Mechanistic Considerations and Reagent Selection:

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.

-

Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., PdCl₂(PPh₃)₂) and a phosphine ligand is typically used.

-

Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to quench the HI generated during the reaction. It can often serve as the solvent as well.

-

Solvent: Anhydrous, degassed solvents such as THF, DMF, or dioxane are commonly used.

Experimental Protocol: Sonogashira Coupling of 2,3-Difluoro-4-iodobenzotrifluoride with Phenylacetylene

Materials:

-

2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

To a flame-dried Schlenk flask, add 2,3-difluoro-4-iodobenzotrifluoride (336 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed THF (10 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.

-

Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 8-12 hours, or until complete consumption of the starting material is observed by TLC or GC-MS. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the precipitated salts.

-

Wash the Celite pad with additional diethyl ether (10 mL).

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired alkynyl-substituted product.

| Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| PdCl₂(PPh₃)₂ | CuI | TEA | THF | RT | 8-12 | >90 |

| Pd(PPh₃)₄ | CuI | DIPA | DMF | 50 | 4-6 | >95 |

Table 2: Typical conditions for Sonogashira coupling of 2,3-Difluoro-4-iodobenzotrifluoride.

III. Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile and efficient method for C-N bond formation.[2][3] The electron-deficient nature of 2,3-difluoro-4-iodobenzotrifluoride makes it an ideal candidate for this transformation.

Key Parameters for Successful Amination:

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of the catalyst system and reaction conditions.[4]

-

Palladium Precatalyst: A range of Pd(0) and Pd(II) precatalysts can be used. For challenging couplings, pre-formed palladium-ligand complexes (e.g., G3-XPhos) can offer superior activity and reproducibility.

-

Ligand: Bulky, electron-rich phosphine ligands are paramount for efficient catalysis. Ligands like XPhos, SPhos, RuPhos, and BrettPhos have demonstrated broad applicability.[5]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly employed.

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tert-butanol are typically used.

Experimental Protocol: Buchwald-Hartwig Amination of 2,3-Difluoro-4-iodobenzotrifluoride with Morpholine

Materials:

-

2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Pd₂(dba)₃ (0.015 equiv)

-

XPhos (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous and degassed

Procedure:

-

Inside a nitrogen-filled glovebox, add to a vial 2,3-difluoro-4-iodobenzotrifluoride (336 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (13.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Add anhydrous, degassed toluene (5 mL) followed by morpholine (0.105 mL, 1.2 mmol).

-

Seal the vial with a Teflon-lined cap and remove it from the glovebox.

-

Place the vial in a preheated oil bath at 100 °C and stir for 12-18 hours.

-

Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite.

-

Wash the Celite with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired N-aryl morpholine derivative.

| Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-18 | >90 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 10-16 | >85 |

| G3-XPhos | - | LHMDS | THF | 80 | 8-12 | >95 |

Table 3: Representative conditions for Buchwald-Hartwig amination.

IV. Borylation: Accessing Versatile Boronate Esters

The conversion of the C-I bond to a boronate ester functionality via Miyaura borylation opens up a plethora of subsequent synthetic possibilities. The resulting boronate ester can participate in Suzuki-Miyaura couplings with a wide range of electrophiles.

Considerations for Efficient Borylation:

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common and stable source of boron for this transformation.

-

Catalyst System: A palladium catalyst, often in conjunction with a phosphine ligand, is used. PdCl₂(dppf) is a highly effective and commonly used catalyst for this reaction.

-

Base: A mild base, such as potassium acetate (KOAc), is typically sufficient to promote the catalytic cycle.

Experimental Protocol: Miyaura Borylation of 2,3-Difluoro-4-iodobenzotrifluoride

Materials:

-

2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv)

-

Potassium acetate (KOAc) (1.5 equiv)

-

1,4-Dioxane, anhydrous and degassed

Procedure:

-

To a flame-dried Schlenk tube, add 2,3-difluoro-4-iodobenzotrifluoride (336 mg, 1.0 mmol), bis(pinacolato)diboron (279 mg, 1.1 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (24.5 mg, 0.03 mmol), and potassium acetate (147 mg, 1.5 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 8-16 hours.

-

Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

Conclusion

2,3-Difluoro-4-iodobenzotrifluoride is a highly valuable and versatile building block for the synthesis of complex, fluorinated molecules. The protocols detailed in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Miyaura borylation provide a robust foundation for the selective functionalization of this important intermediate. The key to success in these transformations lies in the careful selection of catalysts, ligands, bases, and reaction conditions, tailored to the specific electronic properties of the substrate. By leveraging these powerful cross-coupling methodologies, researchers and drug development professionals can efficiently access a wide array of novel compounds with potential applications in medicine and materials science.

References

- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.

- Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22769401/]

- The Buchwald-Hartwig Amination Reaction - YouTube. [URL: https://www.youtube.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.

- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/maleczka/Maleczka_Research_Group/Stille-Sn-F-OL.pdf]

- The Stille Reaction - Chem 115 Myers. [URL: https://myers.chemistry.harvard.edu/documents/Stille.pdf]

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboronates - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4230896/]

- Scheme 6. Heck reaction of 4-chlorobenzotrifluoride and... - ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-6-Heck-reaction-of-4-chlorobenzotrifluoride-and-2-3-dihydrofuran-in-CF-Reagents_fig5_281206588]

- Flow Chemistry: Sonogashira Coupling. [URL: https://www.thalesnano.com/wp-content/uploads/2018/01/TN_AS_004_Sonogashira_Coupling.pdf]

- Stille reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]

- Borylation of fluorinated arenes using the boron-centred nucleophile B(CN)32− – a unique entry to aryltricyanoborates - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03378a]

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [URL: https://www.youtube.

- Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38747442/]

- Heck reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 2,3-Difluoro-4-iodobenzotrifluoride for Advanced Synthesis

Abstract

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and robust protocols for leveraging 2,3-Difluoro-4-iodobenzotrifluoride in palladium-catalyzed cross-coupling reactions. This highly versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its trifluoromethyl and difluoro substituents. This document explains the causality behind experimental choices, offers step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and provides troubleshooting insights to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of 2,3-Difluoro-4-iodobenzotrifluoride

2,3-Difluoro-4-iodobenzotrifluoride is a key synthetic intermediate whose structural motifs are prevalent in a wide range of biologically active compounds and advanced materials. The trifluoromethyl group (–CF₃) can enhance metabolic stability, lipophilicity, and binding affinity, while the fluorine atoms on the aromatic ring modulate electronic properties and can block metabolic oxidation sites. The iodine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, offering a reliable handle for constructing complex molecular architectures.

Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, valued for their mild conditions and high functional group tolerance.[1][2] This note focuses on three cornerstone transformations that demonstrate the utility of this building block:

-

Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.

-

Sonogashira Coupling: For the creation of aryl-alkyne linkages.

-

Buchwald-Hartwig Amination: For the formation of C–N bonds to produce arylamines.[3]

Physicochemical Properties and Safe Handling

Before proceeding with any experimental work, it is crucial to understand the properties and handling requirements of 2,3-Difluoro-4-iodobenzotrifluoride.

| Property | Value |

| Molecular Formula | C₇H₂F₅I |

| Molecular Weight | 307.99 g/mol |

| Appearance | Light yellow liquid[4] |

| Boiling Point | ~154-155 °C |

| Density | ~1.607 g/cm³ |

Safety and Handling:

-

Causes skin and serious eye irritation.[4]

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Store in a cool, dry place away from light and sources of ignition.[4]

Core Concepts in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions operate through a well-established catalytic cycle.[6] Understanding this cycle is key to optimizing reaction conditions and troubleshooting unexpected results. The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl halide, forming a Pd(II) intermediate.[7][8]

-

Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., organoboron, copper acetylide, or amine) displaces the halide on the palladium center.[9][10]

-

Reductive Elimination: The two organic fragments couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][11]

The choice of ligands, base, and solvent is critical as they influence the rate and efficiency of each step in the cycle.[12][13] Electron-rich and sterically bulky ligands, for instance, often accelerate both oxidative addition and reductive elimination.[13][14]

Caption: Generalized Palladium Catalytic Cycle.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl structures.[7]

Rationale & Optimization:

-

Catalyst: Pd(dppf)Cl₂ is an excellent choice. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and has a large bite angle, which stabilizes the palladium center and promotes reductive elimination.[15] Pd(PPh₃)₄ is also a reliable alternative.

-

Base: A base is required to activate the organoboron species.[9] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typical. Water is essential for the transmetalation step.

Detailed Protocol:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to achieve a substrate concentration of 0.1 M.

-

Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary Table: Suzuki-Miyaura Coupling

| Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 6 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.0) | DME/H₂O | 85 | 8 |

| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12 |

Application Protocol 2: Sonogashira Coupling

The Sonogashira coupling enables the synthesis of aryl alkynes, which are valuable precursors in pharmaceuticals and organic materials.[16][17] The reaction typically employs a dual-catalyst system of palladium and copper(I).[18]

Rationale & Optimization:

-

Catalyst System: A Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often used in combination with a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium complex facilitates the main cross-coupling cycle, while copper(I) activates the terminal alkyne by forming a copper acetylide intermediate.[19]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to deprotonate the terminal alkyne and to act as a solvent.[18]

-

Copper-Free Conditions: To avoid the potential homocoupling of alkynes (Glaser coupling), copper-free Sonogashira protocols have been developed.[6][16] These often require a different base, such as TBAF, and a more active palladium catalyst system.[20]

Detailed Protocol (Copper-Catalyzed):

-

To a Schlenk flask under an inert atmosphere, add 2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv) and the terminal alkyne (1.1 equiv).

-

Add the solvent (e.g., degassed THF or DMF).

-

Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Add the amine base (e.g., Et₃N, 2.0-3.0 equiv).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC or GC-MS. After completion (typically 1-6 hours), quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Application Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C–N bonds, enabling the synthesis of a vast array of arylamines from aryl halides.[3][21]

Rationale & Optimization:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of ligand.[3] Sterically hindered, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are essential for achieving high yields, especially with less reactive aryl chlorides or challenging amine substrates. They facilitate the crucial C-N reductive elimination step.[22] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) offer convenience and high activity.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices.[10] The choice of base can be critical and depends on the functional group tolerance of the substrates.

-

Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or t-butanol are used to prevent quenching of the strong base.

Detailed Protocol:

-

Inside a nitrogen-filled glovebox, charge a vial with the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv).

-

Add 2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv) and the amine (1.2 equiv).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).

-

Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a preheated heating block (80-110 °C).

-

Stir vigorously for the required time (6-24 hours), monitoring by LC-MS.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Concentrate the filtrate and purify the residue by flash column chromatography.

General Workflow and Troubleshooting

A successful cross-coupling experiment relies on careful setup and execution. The following workflow and troubleshooting guide are broadly applicable.

Caption: General Experimental Workflow.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently inert conditions (O₂); Poor quality reagents/solvents. | Use a fresh batch of catalyst or a precatalyst. Ensure proper degassing of solvents and use of a glovebox/Schlenk line. Use freshly distilled/dried solvents. |

| Catalyst Decomposition (black precipitate) | Reaction temperature too high; Incorrect ligand-to-metal ratio. | Lower the reaction temperature. Increase ligand loading slightly (e.g., from L:Pd 2:1 to 4:1). Switch to a more robust ligand. |

| Formation of Side Products | Suzuki: Homocoupling of boronic acid. Sonogashira: Glaser coupling. General: Hydrodehalogenation (replacement of -I with -H). | Suzuki: Use a milder base or lower temperature. Sonogashira: Switch to copper-free conditions. General: Ensure strictly anhydrous conditions; use a different base. |

| Poor Reproducibility | Inconsistent reagent quality; Variations in inert atmosphere technique; Moisture contamination. | Use reagents from the same batch. Standardize degassing and inert atmosphere procedures. Flame-dry all glassware before use. |

References

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]

-

Sonogashira Coupling - BYJU'S. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

-

Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

-

Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00640A. [Link]

-

(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate | The Journal of Organic Chemistry - ACS Publications. [Link]

-

A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. - ResearchGate. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

-

4 - Safety Data Sheet. [Link]

-

Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters - ACS Publications. [Link]

-

Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. [Link]

-

The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. [Link]

-

Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates - Graz University of Technology. [Link]

-

Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. [Link]

-

Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. [Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. [Link]

Sources

- 1. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. jmcct.com [jmcct.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. nbinno.com [nbinno.com]

- 16. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. research.rug.nl [research.rug.nl]

Troubleshooting & Optimization

troubleshooting low conversion in Buchwald-Hartwig amination of 2,3-Difluoro-4-iodobenzotrifluoride

Executive Summary & Diagnostic Triage

The Challenge: You are attempting to couple an amine with 2,3-Difluoro-4-iodobenzotrifluoride . This substrate presents a deceptive "Trojan Horse" profile. While the C–I bond is highly activated for oxidative addition due to the electron-withdrawing trifluoromethyl (CF₃) and fluorine groups, these same features make the ring hyper-reactive toward Nucleophilic Aromatic Substitution (SₙAr) and susceptible to catalyst poisoning via iodide dimer formation .

Immediate Diagnostic Checklist: Before proceeding, compare your HPLC/LC-MS data to the scenarios below to identify your failure mode.

| Observation | Likely Root Cause | The "Why" |

| High SM recovery, Catalyst turns black immediately. | Iodide Inhibition | Aryl iodides form stable |

| SM consumed, Product mass is (SM – I + Amine) but retention time is wrong. | Regioisomer (SₙAr) | The amine attacked the C-2 or C-3 fluorine via SₙAr instead of the Pd-catalyzed C-4 coupling. |

| SM consumed, Product mass is (SM – I + H). | Hydrodehalogenation | The highly electron-deficient ring facilitates reduction of C–I to C–H, often driven by alcohol solvents or formate impurities. |

| Conversion <10%, Catalyst remains pale/clear. | Amine Inhibition | If using a primary aliphatic amine, it may bind too tightly to Pd, preventing oxidative addition. |

Technical Deep Dive: The Mechanics of Failure

Issue A: The SₙAr Trap (The "Electronic Trap")

Your substrate is a polyfluorinated arene. The CF₃ group at C1 and fluorines at C2/C3 create a massive electron sink.

-

The Problem: Strong bases (e.g., NaOtBu) or small nucleophilic amines can attack the C2 or C3 positions without palladium. This pathway often has a lower activation energy than the catalytic cycle if the catalyst is slow.

-

The Solution: You must accelerate the Pd-cycle (Oxidative Addition/Reductive Elimination) to outcompete the background SₙAr reaction.

-

Switch Base: Move from NaOtBu to Cs₂CO₃ or K₃PO₄ . These are strong enough to deprotonate the Pd-amine complex but less likely to trigger background SₙAr.

-

Solvent: Avoid polar aprotic solvents (DMF, DMSO) which accelerate SₙAr. Use non-polar solvents like Toluene or Xylene .

-

Issue B: Iodide Inhibition (The "Silent Killer")

Contrary to textbook trends (I > Br > Cl), aryl iodides are often worse substrates in Buchwald-Hartwig aminations than bromides.

-

Mechanism: After oxidative addition, the resulting

species has a high affinity to dimerize into -

The Solution:

-

Ligand Selection: Use bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos , or XPhos ). The steric bulk prevents dimerization.

-

Concentration: Run the reaction more concentrated (0.5 M - 1.0 M) to favor ligand binding over bridging.

-

Recommended Protocols

Protocol A: The "Standard Rescue" (Start Here)

Designed to balance rate acceleration with SₙAr suppression.

-

Substrate: 2,3-Difluoro-4-iodobenzotrifluoride (1.0 equiv)

-

Amine: 1.2 equiv

-

Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%)

-

Why BrettPhos? Excellent for primary amines and resists iodide inhibition.

-

Alternative:RuPhos Pd G4 precatalyst (2-4 mol%) if amine is secondary/sterically hindered.

-

-

Base: Cs₂CO₃ (2.0 equiv) – Must be finely ground and dried.

-

Solvent: Toluene (anhydrous, 0.2 M concentration)

-

Temp: 80 °C – 100 °C (Sealed tube).

Step-by-Step:

-

Charge a reaction vial with Pd source, Ligand, and Base in a glovebox (or under Ar flow).

-

Add the Aryl Iodide and Solvent.[1][2] Stir for 5 mins to pre-complex (if using separate Pd/Ligand).

-

Add the Amine last.

-

Seal and heat. Do not check LCMS before 2 hours to avoid oxygen introduction during the induction period.

Protocol B: The "Nuclear Option" (For Stubborn Iodides)

If Protocol A fails due to low conversion (Iodide poisoning), use this modification.

-

Add Additive: 10-20 mol% AgOTf (Silver Triflate).

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired Catalytic Cycle and the undesired SₙAr/Dimerization pathways.

Caption: Kinetic competition between the desired Pd-cycle (Green) and failure modes (Red/Yellow). Note the critical branch point at Oxidative Addition where Dimerization can stall the reaction.

Frequently Asked Questions (FAQ)

Q: Why not use Pd(PPh₃)₄? It’s cheap and available.

A: PPh₃ is a monodentate, non-bulky ligand. With aryl iodides, it will almost certainly lead to the formation of stable

Q: I see a spot on TLC that fluoresces intensely. Is that my product? A: Likely not. Hydrodehalogenated byproducts (where I is replaced by H) are common with this substrate and often fluoresce differently than the parent. Confirm with MS. If you see mass [M-I+H], your catalytic cycle is turning over, but you are failing to bind the amine (Reductive Elimination failure) or you have a hydride source (wet solvent/alcohol) in the system.

Q: Can I use microwave heating? A: Proceed with caution. While microwaves accelerate the reaction, they also accelerate the background SₙAr reaction of the fluorines. If you use microwave, stick to Toluene (non-polar) to suppress the ionic SₙAr pathway.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

- Context: Authoritative guide on ligand selection (BrettPhos/RuPhos)

-

Wolfe, J. P., & Buchwald, S. L. (1999).[6] A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 38(16), 2413-2416.

- Context: Discusses the mechanistic bottlenecks of oxidative addition vs.

-